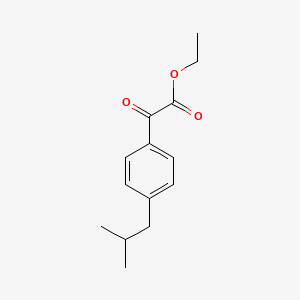

Ethyl 4-iso-butylbenzoylformate

Description

BenchChem offers high-quality Ethyl 4-iso-butylbenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-iso-butylbenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-(2-methylpropyl)phenyl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)13(15)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTQFTQRZLENJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Aspects of Ethyl 4 Iso Butylbenzoylformate

Reactivity of the α-Ketoester Functionality

The α-ketoester functional group in Ethyl 4-iso-butylbenzoylformate is the primary site of its chemical reactivity. This portion of the molecule consists of a ketone and an ester group, with the carbonyl groups positioned adjacent to each other, which significantly influences the molecule's behavior in chemical reactions.

Nucleophilic Acyl Substitution Reactions at the Ester Group

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters like Ethyl 4-iso-butylbenzoylformate. masterorganicchemistry.compressbooks.pub This reaction involves the substitution of the ethoxy group (-OCH2CH3) by a nucleophile. The general mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.compressbooks.pub

The reaction is initiated by the attack of a nucleophile on the electrophilic carbon of the ester carbonyl group. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.compressbooks.pub Subsequently, the leaving group, in this case, the ethoxide ion (CH3CH2O-), is eliminated, and the carbonyl group is reformed. pressbooks.pub

Common nucleophiles that can participate in this reaction include:

Hydroxide ion (OH⁻): In a process known as saponification, the ester is hydrolyzed under basic conditions to yield a carboxylate salt and ethanol (B145695). youtube.com

Amines (RNH₂ or R₂NH): Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of amides. uomustansiriyah.edu.iq

Other alcohols (R'OH): In a process called transesterification, the ethoxy group can be exchanged with another alkoxy group, which is often catalyzed by an acid or a base.

The reactivity of the ester group is influenced by both steric and electronic factors. The presence of the adjacent keto group can electronically affect the electrophilicity of the ester carbonyl carbon.

Carbonyl Reactivity and Addition Reactions

The ketone carbonyl group within the α-ketoester functionality is also susceptible to nucleophilic attack. iitk.ac.in Unlike the ester, which typically undergoes substitution, the ketone is more prone to addition reactions. pressbooks.pub This is because the groups attached to the ketone's carbonyl carbon (the 4-iso-butylphenyl group and the ester group) are not good leaving groups. pressbooks.pub

Key addition reactions include:

Addition of Grignard Reagents (RMgX): Grignard reagents can add to the ketonic carbonyl group. ksu.edu.sa A subsequent workup with an acidic solution would yield a tertiary alcohol. uomustansiriyah.edu.iq

Addition of Hydrides: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. ksu.edu.sa The choice of reducing agent is crucial as LiAlH₄ can also reduce the ester group.

The reactivity of a carbonyl group is influenced by the stability of the partial positive charge on the carbonyl carbon. libretexts.org Electron-donating groups decrease reactivity, while electron-withdrawing groups increase it. libretexts.org

Reduction Potentials of the α-Keto Group, including Stereoselective Reductions

The reduction of the α-keto group in α-ketoesters is a significant transformation that can lead to the formation of α-hydroxy esters, which are valuable chiral building blocks in organic synthesis. The stereochemical outcome of this reduction is of particular interest.

The use of biocatalysts, such as enzymes from microorganisms, has been shown to be highly effective in achieving stereoselective reduction of α-ketoesters. For instance, studies on the reduction of similar compounds, like ethyl 4-chloro-3-oxobutanoate, have demonstrated the potential for high enantioselectivity. nih.govnih.gov

Enzymatic Reduction: Various microorganisms and their isolated enzymes (reductases) can catalyze the reduction of the keto group to a hydroxyl group with high stereospecificity, often yielding either the (R) or (S) enantiomer preferentially. nih.govnih.gov For example, Escherichia coli cells co-expressing aldehyde reductase and glucose dehydrogenase have been used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding (R)-hydroxy derivative with high molar yield and optical purity. nih.gov Similarly, various fungi have been shown to stereoselectively reduce this substrate to the (S)-enantiomer. nih.gov These examples highlight the potential for achieving specific stereoisomers of the corresponding α-hydroxy ester derived from Ethyl 4-iso-butylbenzoylformate through biocatalytic methods.

The table below summarizes the stereoselective reduction of a related α-ketoester, ethyl 4-chloro-3-oxobutanoate, by different biocatalysts, indicating the potential for similar selective transformations of Ethyl 4-iso-butylbenzoylformate.

| Catalyst System | Substrate | Product | Stereoselectivity |

| Escherichia coli co-expressing aldehyde reductase and glucose dehydrogenase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 91.7% enantiomeric excess (ee) nih.gov |

| Cylindrocarpon sclerotigenum IFO 31855 | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99% enantiomeric excess (ee) nih.gov |

Reactions Involving the Iso-butylphenyl Moiety

The iso-butylphenyl part of the molecule also possesses sites for chemical reactions, although they are generally less reactive than the α-ketoester functionality.

Aromatic Ring Modifications

The benzene (B151609) ring is susceptible to electrophilic aromatic substitution reactions. The position of substitution on the ring is directed by the existing substituent, the 4-iso-butylbenzoyl group. This group is generally considered to be deactivating and meta-directing for further electrophilic substitution due to the electron-withdrawing nature of the keto and ester groups.

Typical electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the aromatic ring using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not effective when the aromatic ring is substituted with a strongly deactivating group.

Reactions at the Aliphatic Iso-butyl Side Chain

The iso-butyl group is an aliphatic side chain and is relatively unreactive under many conditions. However, it can undergo free-radical halogenation, particularly at the tertiary carbon, which is the most stable position for a radical intermediate. This reaction is typically initiated by UV light or heat.

Kinetic and Thermodynamic Studies of Key Transformations

The reactivity of ethyl 4-iso-butylbenzoylformate is primarily dictated by its α-keto ester group. Kinetic and thermodynamic studies of transformations involving this functional group, such as reduction and condensation reactions, provide valuable insights into reaction rates and equilibria. While specific studies on ethyl 4-iso-butylbenzoylformate are not extensively documented, data from analogous compounds, particularly ethyl benzoylformate, offer a strong basis for understanding its behavior.

One of the most significant transformations of α-keto esters is their reduction to the corresponding α-hydroxy esters. The enantioselective hydrogenation of ethyl benzoylformate to (R)-ethyl mandelate (B1228975) has been a subject of detailed kinetic analysis. rsc.org In a study using a (−)-cinchonidine-modified Pt/Al2O3 catalyst, the initial hydrogenation rate was found to be dependent on modifier concentration, with an increase in modifier leading to lower initial rates but higher enantioselectivity. rsc.orgresearchgate.net The maximum initial hydrogenation rate or turnover frequency obtained under optimized conditions was 109 h⁻¹. rsc.org Such studies highlight the intricate relationship between catalyst modification and reaction kinetics in achieving stereoselective control.

The enzymatic reduction of ethyl benzoylformate and its derivatives has also been kinetically modeled. tandfonline.comtandfonline.com For instance, the asymmetric reduction of ethyl benzoylformate using Saccharomyces cerevisiae has been shown to follow specific kinetic models that align well with experimental data, achieving high conversion (99.8%) and enantiomeric excess (100%). tandfonline.comtandfonline.com Furthermore, investigations into aldo-keto reductases have demonstrated that minimal loop engineering can significantly enhance the turnover number for the reduction of bulky ketones like ethyl benzoylformates, with a reported ~43-fold increase for ethyl 4-cyanobenzoylformate. nih.gov This suggests that the isobutyl group in ethyl 4-iso-butylbenzoylformate would influence the binding and turnover rates in enzymatic reductions.

Thermodynamic data for the reduction of ketones provide a general understanding of the reaction equilibria. For the ketoreductase-catalyzed reduction of 1-benzyl-4-piperidone in n-hexane at 298.15 K, the following thermodynamic quantities were determined:

Equilibrium Constant (K): 26.2 ± 1.7

Standard Gibbs Free Energy Change (ΔrG°): -8.10 ± 0.16 kJ·mol⁻¹

Standard Enthalpy Change (ΔrH°): -3.44 ± 0.42 kJ·mol⁻¹

Standard Entropy Change (ΔrS°): 15.6 ± 1.4 J·K⁻¹·mol⁻¹ psu.edu

These values indicate a thermodynamically favorable reduction reaction under these conditions. While these are for a different ketone, they provide an order-of-magnitude expectation for the thermodynamics of keto-ester reductions.

The Claisen condensation, a fundamental C-C bond-forming reaction for esters, proceeds through a series of steps where the final deprotonation of the β-keto ester product by the alkoxide base is a key thermodynamic driving force, as the resulting enolate is resonance-stabilized and thermodynamically more stable than the starting materials. youtube.com

Interactive Data Table: Kinetic Parameters for the Hydrogenation of Ethyl Benzoylformate

| Parameter | Value | Conditions | Reference |

| Maximum Enantiomeric Excess (ee) | 85% | 5% (w/w) Pt/Al2O3, modifier-to-surface Pt of 1.28, 25 °C | rsc.org |

| Initial Hydrogenation Rate (Turnover Frequency) | 109 h⁻¹ | 5% (w/w) Pt/Al2O3, modifier-to-surface Pt of 0.16, 25 °C | rsc.org |

| Conversion (Enzymatic Reduction) | 99.8% | Saccharomyces cerevisiae CGMCC No. 3361 | tandfonline.comtandfonline.com |

| Enantiomeric Excess (Enzymatic Reduction) | 100% | Saccharomyces cerevisiae CGMCC No. 3361 | tandfonline.comtandfonline.com |

Elucidation of Reaction Mechanisms via Intermediate Characterization

The elucidation of reaction mechanisms through the characterization of intermediates is a cornerstone of organic chemistry. For reactions involving ethyl 4-iso-butylbenzoylformate, mechanistic insights are largely inferred from studies on analogous systems.

Friedel-Crafts Acylation: The synthesis of ethyl 4-iso-butylbenzoylformate can be achieved via a Friedel-Crafts acylation of isobutylbenzene (B155976). The mechanism of this electrophilic aromatic substitution involves the formation of a key intermediate, the acylium ion. youtube.com This ion, stabilized by resonance, acts as the electrophile that attacks the electron-rich benzene ring of isobutylbenzene. youtube.com The subsequent intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orglibretexts.org Deprotonation of this intermediate restores the aromaticity of the ring, yielding the final product. libretexts.orglibretexts.org A crucial aspect of Friedel-Crafts acylation is that the acyl group is deactivating, which prevents further acylation reactions. libretexts.orglibretexts.org

Darzens Condensation: Ethyl 4-iso-butylbenzoylformate, as a ketone, can participate in the Darzens condensation with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgjk-sci.com The mechanism begins with the deprotonation of the α-haloester to form a resonance-stabilized enolate. wikipedia.orgorganic-chemistry.orglscollege.ac.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ethyl 4-iso-butylbenzoylformate to form an aldol-type addition intermediate. wikipedia.orgorganic-chemistry.orglscollege.ac.in An intramolecular SN2 reaction then occurs, where the oxygen anion displaces the halide to form the final epoxide product. wikipedia.orgorganic-chemistry.orglscollege.ac.in The stereochemical outcome of the Darzens reaction is influenced by the stability of the syn and anti diastereomeric intermediates. organic-chemistry.org

Reduction to α-Hydroxy Esters: The reduction of the keto group in ethyl 4-iso-butylbenzoylformate to a secondary alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, forming an alkoxide intermediate. libretexts.org In a second step, another hydride attacks the ester carbonyl, leading to the removal of the ethoxide leaving group and the formation of an aldehyde intermediate, which is then rapidly reduced to the primary alcohol. However, for the formation of the α-hydroxy ester, a milder reducing agent or specific reaction conditions would be necessary to selectively reduce the ketone without affecting the ester. In enzymatic reductions, the ketone binds to the active site of the enzyme, and a hydride is transferred from a cofactor like NADH to the carbonyl carbon, forming an alkoxy anion intermediate which is then protonated. nih.gov

While direct characterization of intermediates for reactions of ethyl 4-iso-butylbenzoylformate is not widely reported, techniques such as spectroscopy and crystallography on related systems have been pivotal. For example, an isochromen-4-yl-gold(I) intermediate has been characterized in the gold(I)-catalyzed glycosidation of glycosyl ortho-alkynylbenzoates, demonstrating the feasibility of isolating and studying reaction intermediates. nih.gov

Derivatives, Analogues, and Structure Activity Relationship Studies

Design and Synthesis of α-Ketoamide Analogues Derived from Ethyl 4-iso-butylbenzoylformate

A significant class of derivatives developed from ethyl 4-iso-butylbenzoylformate are α-ketoamides. nih.gov These compounds are recognized as a "privileged structure" in medicinal chemistry due to their presence in many natural products and their utility in targeting a wide range of biological molecules. nih.gov The α-ketoamide moiety is particularly effective in the design of inhibitors for enzymes like cysteine proteases. google.com A general method for creating a diverse library of these compounds involves a multi-step synthesis starting with an α-ketoester such as ethyl 4-iso-butylbenzoylformate. google.comgoogle.com

The initial step in the synthesis of α-ketoamide analogues involves the reaction of an α-ketoester with a diamine to form an α-ketoamide intermediate. google.comgoogle.com The choice of the diamine component is a critical source of structural diversity. These diamines typically possess a carbon chain of varying length, often from two to six or more carbon atoms, separating the two nitrogen atoms. google.com This variation allows for the systematic modification of the linker region of the final compound, which can be crucial for optimal interaction with a biological target.

Table 1: Examples of Diamine Structural Diversity Elements

| Diamine Component Example | Structural Feature |

|---|---|

| Ethylenediamine | 2-carbon atom linker |

| 1,3-Diaminopropane | 3-carbon atom linker |

| 1,4-Diaminobutane | 4-carbon atom linker |

Following the formation of the α-ketoamide intermediate, a second layer of structural diversity is introduced by reacting it with an isothiocyanate (S=C=N-X). google.com This reaction results in the formation of an α-ketoamide thiourea (B124793). google.comgoogle.com The 'X' group on the isothiocyanate can be widely varied, incorporating different alkyl or aryl groups. This step is fundamental in creating large, logically-ordered arrays of compounds for high-throughput screening. google.com The synthesis can be performed by treating the mono-α-ketoamide intermediates with one equivalent of the desired isothiocyanate, often heated to ensure the reaction proceeds to completion. google.com

The systematic introduction of "structural diversity elements"—the variable chemical functional groups from the diamine and isothiocyanate components—has a profound impact on the biological activity of the resulting α-ketoamide derivatives. google.com By creating and screening large libraries of these compounds, researchers can identify molecules with high potency and selectivity for specific enzymes. google.com

For instance, in a large-scale screening of approximately 38,000 α-ketoamide derivatives, compounds were tested against several classes of proteases, including cysteine proteases (cruzain, cathepsin B), serine proteases, and metalloproteases. google.com The results demonstrated that α-ketoamide-based compounds are generally more potent inhibitors of cysteine proteases. google.com Specifically, the α-ketoamide thiourea derivatives showed the greatest potency towards cruzain, a key enzyme in the parasite that causes Chagas' disease, and exhibited high selectivity over other proteases like cathepsin B. google.com More than 9% of the 3,200 compounds in the α-ketoamide-thiourea array demonstrated over 75% inhibition of cruzain at a 10 μM concentration, a significantly higher hit rate compared to other protease targets. google.com

Alkyl and Aryl Substituent Modifications of Benzoylformate Core

Modifications to the core benzoylformate structure, both at the ester position and on the aromatic ring, are also explored to understand their influence on reactivity and biological activity.

In the synthesis of α-ketoamides, α-ketoesters like methyl or ethyl benzoylformates serve as the starting electrophile. google.com While both are effective, their reactivity can differ. For example, studies have shown that in the synthesis of simple α-ketoamides, good yields were achieved using equimolar amounts of a primary amine and methyl α-ketoesters. google.com However, for the reaction to go to completion with secondary amines, an excess of the amine (typically two equivalents) was required, indicating a difference in the reactivity profile of the methyl ester compared to its ethyl counterpart under certain conditions. google.com The choice between a methyl, ethyl, or other aliphatic ester can, therefore, be a strategic one in chemical synthesis. google.com

Further structural analogues can be generated by modifying the alkyl substituents on the benzoylformate core. google.com This includes changing the ester group from ethyl to other small alkyl chains like propyl or butyl, or altering the alkyl group on the phenyl ring from isobutyl to other isomers or different alkyl groups entirely. google.commsu.edu These modifications alter the steric and electronic properties of the molecule, which can influence its ability to fit into an enzyme's active site. Common alkyl groups used for substitution include methyl, ethyl, propyl, and various butyl isomers (n-butyl, sec-butyl, isobutyl, tert-butyl). google.comyoutube.com

Table 2: Examples of Alkyl and Aryl Modifications to the Benzoylformate Core

| Base Compound | Point of Modification | Example Substituents | Resulting Analogue (Example) |

|---|---|---|---|

| 4-iso-butylbenzoylformate | Ester Group | Methyl, Propyl, Butyl | Methyl 4-iso-butylbenzoylformate |

Isothiocyanate Derivatives from Related Precursors

While direct synthesis of isothiocyanate derivatives from ethyl 4-iso-butylbenzoylformate is not extensively documented, the synthesis of structurally related isothiocyanates provides valuable insights into potential synthetic pathways. The isothiocyanate functional group (-N=C=S) is a key component in various pharmacologically active molecules.

Research has demonstrated the synthesis of 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas. This process involves the initial preparation of 2-(4-isobutylphenyl)propanoyl isothiocyanate, which is then reacted with various substituted aromatic anilines in anhydrous acetone. nih.gov This highlights a feasible route starting from a carboxylic acid derivative of a compound structurally similar to ethyl 4-iso-butylbenzoylformate.

Another approach involves the chemical modification of 2-(4-isobutylphenyl)propanoic acid, a common non-steroidal anti-inflammatory drug (NSAID). In this multi-step synthesis, the carboxylic acid is first converted to its corresponding hydrazide. This intermediate is then cyclized with methyl isothiocyanate in the presence of a base to form a triazole-thiol derivative. nih.govmdpi.com This demonstrates the reactivity of an isothiocyanate reagent with a precursor containing the 4-isobutylphenyl moiety.

Furthermore, isothiocyanate derivatives have been synthesized from other related starting materials. For instance, a derivative was prepared by reacting a precursor with ammonium (B1175870) isothiocyanate. ekb.eg The resulting isothiocyanate was then further reacted with amino acid esters to generate more complex molecules. ekb.eg These examples from the literature strongly suggest that ethyl 4-iso-butylbenzoylformate, after appropriate functional group manipulation (e.g., conversion of the ester to a more reactive group), could serve as a precursor for novel isothiocyanate derivatives.

Table 1: Examples of Isothiocyanate Synthesis from Related Precursors

| Starting Material | Reagents | Product Type | Reference |

| 2-(4-isobutylphenyl)propanoyl chloride | Substituted aromatic anilines, anhydrous acetone | 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas | nih.gov |

| 2-(4-isobutylphenyl)propane hydrazide | Methyl isothiocyanate, NaOH, CH3OH | 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol | nih.govmdpi.com |

| Substituted benzoyl chloride | Ammonium isothiocyanate | Benzoyl isothiocyanate derivative | ekb.eg |

Structure-Reactivity and Structure-Property Correlations in Benzoylformate Scaffolds

The reactivity and properties of benzoylformate esters are significantly influenced by the nature and position of substituents on the aromatic ring. These relationships are crucial for understanding and predicting the behavior of compounds like ethyl 4-iso-butylbenzoylformate.

The photochemistry of benzoylformate esters has been a subject of study. Upon irradiation, these compounds can undergo various reactions, including intramolecular hydrogen abstraction (Norrish Type II reaction) if a γ-hydrogen is present in the ester alkyl chain. researchgate.net The triplet state lifetimes of methyl, ethyl, and isopropyl benzoylformate esters have been measured, showing a decrease with increasing substitution on the alkyl chain. researchgate.net This indicates that the structure of the ester group influences the photochemical reactivity.

The electronic nature of substituents on the phenyl ring also plays a critical role. For instance, in the esterification of 4-nitrobenzoic acid to ethyl 4-nitrobenzoate, the reaction is influenced by the catalyst and reaction conditions. scirp.org This suggests that the electron-withdrawing nitro group affects the reactivity of the carboxylic acid, a principle that can be extended to the reactivity of the corresponding benzoylformate.

Studies on the enzymatic reactions of benzoylformate decarboxylase have provided insights into how the enzyme's active site interacts with substituted benzoylformates. The phenyl ring of the substrate fits into a hydrophobic pocket within the enzyme. researchgate.net This highlights the importance of the steric and electronic properties of the substituent on the phenyl ring for biological activity.

The development of quantitative structure-activity relationship (QSAR) models often utilizes parameters that account for the steric and electronic effects of substituents. researchgate.net For para-substituted benzoic acids, correlations have been established between the substituent and properties like the C=O stretching frequency in infrared spectroscopy. researchgate.net Such correlations are valuable tools for predicting the properties and reactivity of new compounds within the benzoylformate family, including those with an isobutyl group at the para position.

Advanced Spectroscopic and Analytical Methods for Characterization

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For Ethyl 4-iso-butylbenzoylformate (C₁₅H₂₀O₃), HRMS provides the exact mass of the molecular ion. The theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). This experimentally determined value is then compared to the calculated theoretical mass. A match within a narrow tolerance (e.g., ±5 ppm) provides powerful evidence for the correct molecular formula, confirming that the synthesized compound is indeed the target molecule and not an isomer or other unexpected product. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the molecular ions for analysis. nih.govnih.gov

| Parameter | Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Calculated Monoisotopic Mass | 248.14124 u |

| Expected Ion Adducts (e.g., ESI) | [M+H]⁺, [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 249.14852 |

| Expected m/z for [M+Na]⁺ | 271.13046 |

| This interactive table outlines the expected high-resolution mass spectrometry data for Ethyl 4-iso-butylbenzoylformate. |

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure. For aromatic ketones and esters, characteristic fragmentation includes cleavage at the bonds adjacent to the carbonyl groups. tdx.catwhitman.edu

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. vlp.com.ua

¹H NMR Spectroscopy The proton NMR spectrum of Ethyl 4-iso-butylbenzoylformate is predicted to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Aromatic Protons: The para-substituted benzene (B151609) ring will exhibit two sets of doublets, characteristic of an AA'BB' system, in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing benzoyl group are expected to be further downfield than those ortho to the isobutyl group. chemicalbook.comrsc.org

Ethyl Group Protons: A quartet corresponding to the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons are expected, showing the characteristic coupling of an ethyl ester. chemicalbook.comrsc.org

Isobutyl Group Protons: The spectrum will show a doublet for the two benzylic methylene (-CH₂-) protons, a multiplet (nonet) for the single methine (-CH-) proton, and a doublet for the six equivalent methyl (-CH₃) protons. chemicalbook.comcentral.edu

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Quaternary carbons, such as those in the carbonyl groups and the substituted aromatic carbons, typically show weaker signals. youtube.com

Carbonyl Carbons: Two distinct signals are expected in the highly deshielded region (δ 160-200 ppm), corresponding to the ketone and ester carbonyls. The keto-carbonyl is typically found further downfield. vlp.com.uachemicalbook.com

Aromatic Carbons: Four signals are anticipated for the aromatic carbons, two for the protonated carbons and two for the quaternary carbons.

Aliphatic Carbons: Signals for the ethyl and isobutyl groups will appear in the shielded (upfield) region of the spectrum (δ 10-70 ppm).

2D-NMR Spectroscopy Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are used to establish connectivity between atoms. In the COSY spectrum of Ethyl 4-iso-butylbenzoylformate, cross-peaks would confirm the following correlations:

Between the -OCH₂- quartet and the -CH₃ triplet of the ethyl group.

Between the benzylic -CH₂- doublet and the -CH- multiplet of the isobutyl group.

Between the -CH- multiplet and the terminal -CH₃ doublet of the isobutyl group.

Between the ortho- and meta-protons on the aromatic ring.

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | ||||

| Assignment | Structure Fragment | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic (ortho to C=O) | Ar-H | ~7.9 | Doublet (d) | 2H |

| Aromatic (ortho to isobutyl) | Ar-H | ~7.3 | Doublet (d) | 2H |

| Ethyl Methylene | -O-CH₂ -CH₃ | ~4.4 | Quartet (q) | 2H |

| Isobutyl Methylene | Ar-CH₂ -CH | ~2.6 | Doublet (d) | 2H |

| Isobutyl Methine | -CH₂-CH (CH₃)₂ | ~1.9 | Multiplet (m) | 1H |

| Ethyl Methyl | -O-CH₂-CH₃ | ~1.4 | Triplet (t) | 3H |

| Isobutyl Methyl | -CH(CH₃ )₂ | ~0.9 | Doublet (d) | 6H |

| This interactive table presents the predicted ¹H NMR spectral data. |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |

| Assignment | Predicted δ (ppm) |

| Ketone Carbonyl | ~190-195 |

| Ester Carbonyl | ~163-166 |

| Aromatic C (ipso, C-C=O) | ~133-135 |

| Aromatic C (ipso, C-isobutyl) | ~150-155 |

| Aromatic CH | ~128-130 |

| Ethyl Methylene (-O-C H₂-) | ~62 |

| Isobutyl Methylene (Ar-C H₂-) | ~45 |

| Isobutyl Methine (-C H(CH₃)₂) | ~30 |

| Isobutyl Methyl (-CH(C H₃)₂) | ~22 |

| Ethyl Methyl (-O-CH₂-C H₃) | ~14 |

| This interactive table presents the predicted ¹³C NMR spectral data. |

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each technique relies on different principles (IR on absorption of light due to changes in dipole moment, Raman on scattering of light due to changes in polarizability) and thus provides complementary information.

For Ethyl 4-iso-butylbenzoylformate, the key functional groups will produce characteristic bands:

C=O Stretching: Two strong absorption bands are expected in the IR spectrum between 1650 and 1750 cm⁻¹. The α-keto group typically absorbs at a lower wavenumber (around 1680-1700 cm⁻¹) than the ester carbonyl (around 1720-1740 cm⁻¹). cdnsciencepub.comchemicalbook.com Conjugation with the aromatic ring can shift these values.

C-O Stretching: Strong bands corresponding to the ester C-O bonds will be visible in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-H Stretching: Aliphatic C-H stretches from the ethyl and isobutyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted ring are expected in the 800-850 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which often give strong Raman signals.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2960-2870 | Aliphatic C-H stretch |

| ~1730 | Ester C=O stretch |

| ~1690 | Ketone C=O stretch |

| ~1600, ~1580, ~1460 | Aromatic C=C stretch |

| ~1250, ~1100 | Ester C-O stretch |

| ~830 | para-disubstituted C-H bend |

| This interactive table summarizes the expected key bands in the Infrared spectrum. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. nih.gov This hybrid technique is ideal for analyzing the purity of a sample and identifying components in a mixture.

A reversed-phase LC method, likely using a C18 column, would be developed to separate Ethyl 4-iso-butylbenzoylformate from any starting materials, by-products, or degradation products. A mobile phase gradient, for instance of water and acetonitrile (B52724) or methanol (B129727) (often with additives like formic acid), would be used for elution. nih.gov

As components elute from the column, they are ionized (e.g., via ESI or APCI) and detected by the mass spectrometer. The MS detector provides two key pieces of information:

Retention Time: The time it takes for the compound to elute, which is characteristic of the compound under specific chromatographic conditions.

Mass Spectrum: Confirms the identity of the peak by its mass-to-charge ratio.

This allows for the confident identification of the main product peak and the tentative identification of any impurity peaks based on their mass, providing a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for both the preparative separation and the precise quantitative analysis of compounds. When equipped with a suitable detector, such as an ultraviolet (UV) detector, HPLC can determine the exact concentration of Ethyl 4-iso-butylbenzoylformate in a sample.

Due to the presence of the conjugated benzoyl chromophore, the compound will absorb UV light strongly, making UV detection highly sensitive. A quantitative method would involve:

Method Development: A reversed-phase HPLC method similar to that used for LC-MS would be optimized for resolution and peak shape. researchgate.net

Wavelength Selection: The UV detector would be set to a wavelength of maximum absorbance (λ_max) for the compound to ensure the highest sensitivity.

Calibration: A calibration curve is constructed by injecting known concentrations of a pure reference standard of Ethyl 4-iso-butylbenzoylformate and plotting the detector response (peak area) against concentration.

Quantification: The unknown sample is injected, and its peak area is measured. The concentration is then determined by interpolating from the linear calibration curve. mdpi.com

This validated HPLC method is crucial for quality control, ensuring the purity and correct concentration of the final product.

X-ray Crystallography for Solid-State Structural Determination

Should Ethyl 4-iso-butylbenzoylformate be a crystalline solid, X-ray crystallography provides the ultimate proof of structure by mapping the electron density of a single crystal. This technique yields a precise three-dimensional model of the molecule as it exists in the crystal lattice.

The analysis of a suitable single crystal would provide definitive data on:

Connectivity: Unambiguously confirming the atomic connections.

Conformation: Determining the exact spatial orientation of the isobutyl and ethyl ester groups relative to the benzoyl core.

Bond Lengths and Angles: Providing highly accurate measurements of all bond lengths and angles.

Intermolecular Interactions: Revealing how molecules pack together in the solid state, including any hydrogen bonding or van der Waals interactions.

While no crystal structure for Ethyl 4-iso-butylbenzoylformate is currently published, studies on related benzoylformate derivatives have utilized this method to elucidate their complex structures. researchgate.netnih.govnih.gov This technique remains the gold standard for absolute structural confirmation in the solid state.

Computational Chemistry and Theoretical Modeling of Ethyl 4 Iso Butylbenzoylformate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. For Ethyl 4-iso-butylbenzoylformate, DFT calculations can elucidate the fundamental aspects of its molecular geometry and electronic properties. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G**. mdpi.com

Furthermore, DFT calculations provide a detailed picture of the electronic distribution. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of central importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. For Ethyl 4-iso-butylbenzoylformate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be centered on the electron-deficient carbonyl groups.

Table 1: Calculated Geometric Parameters for Ethyl 4-iso-butylbenzoylformate (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (keto) | 1.22 Å |

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Length | C-C (ring-keto) | 1.49 Å |

| Bond Angle | O=C-C (keto) | 120.5° |

| Dihedral Angle | O=C-C=C (ring) | 15.2° |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. For Ethyl 4-iso-butylbenzoylformate, MD simulations can reveal how the flexible ethyl and iso-butyl chains move and interact with their environment.

Conformational analysis is a key application of MD. The rotation around single bonds, particularly the C-C bond connecting the iso-butyl group and the C-O bond of the ethyl ester, leads to a variety of possible conformations. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape can change, which in turn affects its physical properties and biological activity.

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of Ethyl 4-iso-butylbenzoylformate, or its interaction with a solvent, one can observe how these molecules arrange themselves and interact with each other. These simulations can quantify non-covalent interactions such as van der Waals forces and dipole-dipole interactions, which govern the bulk properties of the substance, including its boiling point and solubility. In the context of biological systems, MD can be used to simulate the interaction of Ethyl 4-iso-butylbenzoylformate with a protein active site, providing insights into its binding mode and affinity. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the theoretical model and aid in the interpretation of spectra. For Ethyl 4-iso-butylbenzoylformate, the prediction of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra is of particular interest.

Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). mdpi.com These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the experimental spectrum. For Ethyl 4-iso-butylbenzoylformate, the predicted UV-Vis spectrum would likely show absorptions corresponding to π→π* transitions within the benzoyl moiety.

The prediction of vibrational spectra (IR and Raman) involves calculating the harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode, providing a detailed understanding of the molecule's vibrational properties.

NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical predictions for the ¹H and ¹³C NMR spectra. The accuracy of these predictions can be high enough to aid in the assignment of experimental NMR signals and to understand how the electronic environment of each nucleus influences its chemical shift. For complex molecules, computational prediction of NMR spectra can be an indispensable tool for structure elucidation.

Table 2: Predicted Spectroscopic Data for Ethyl 4-iso-butylbenzoylformate (Illustrative)

| Spectrum | Parameter | Predicted Value |

| UV-Vis | λmax (π→π*) | 255 nm |

| IR | ν(C=O, keto) | 1680 cm⁻¹ |

| IR | ν(C=O, ester) | 1735 cm⁻¹ |

| ¹³C NMR | δ(C=O, keto) | 192 ppm |

| ¹³C NMR | δ(C=O, ester) | 165 ppm |

Note: The data in this table is illustrative and represents typical values obtained from computational predictions for similar molecules.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. For Ethyl 4-iso-butylbenzoylformate, a key reaction of interest could be its behavior in enzymatic or chemical transformations, such as decarboxylation, which is a known reaction for the parent compound, benzoylformate. frontiersin.org

Computational transition state analysis, often performed using DFT, can map out the entire energy profile of a reaction pathway. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For instance, in the context of enzymatic decarboxylation by an enzyme like benzoylformate decarboxylase, computational studies can model the substrate docked in the active site. frontiersin.org The calculations can then trace the path of the reaction, including the formation of intermediates and the breaking of the C-C bond during decarboxylation. frontiersin.org These studies can reveal the roles of specific amino acid residues in the active site in stabilizing the transition state and catalyzing the reaction. frontiersin.org While these studies have focused on benzoylformate, the principles can be extended to understand how the ethyl and iso-butyl groups of Ethyl 4-iso-butylbenzoylformate might influence its interaction with the enzyme and the reaction kinetics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov For derivatives of Ethyl 4-iso-butylbenzoylformate, QSAR models could be developed to predict their activity for a specific biological target, guiding the design of more potent or selective compounds.

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. tandfonline.com

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the observed biological activity. tandfonline.com The resulting QSAR equation can then be used to predict the activity of new, untested derivatives.

A robust QSAR model must be validated to ensure its predictive power. nih.gov This is typically done using an external test set of compounds that were not used in the model development. A good correlation between the predicted and experimental activities for the test set indicates a reliable model.

For derivatives of Ethyl 4-iso-butylbenzoylformate, a QSAR study could explore how modifications to the phenyl ring (e.g., substitution with different functional groups) or changes to the ester and alkyl groups affect a particular biological activity. The insights gained from the QSAR model can then inform the synthesis of new derivatives with improved properties.

Emerging Research Applications in Chemical Biology and Material Science

Investigation as Research Probes in Enzymology

The structural motif of an α-keto ester is a key feature that has led to the investigation of compounds like Ethyl 4-iso-butylbenzoylformate as research probes in the field of enzymology. This is primarily due to the electrophilic nature of the ketone carbonyl group, which can interact with nucleophilic residues in the active sites of enzymes.

While direct studies on Ethyl 4-iso-butylbenzoylformate are not extensively documented in publicly available research, the broader class of peptidyl α-keto esters has been identified as effective reversible inhibitors of cysteine proteases. nih.govnih.govacs.orgnih.gov This class of enzymes, which includes cruzain, papain, and cathepsin B, plays crucial roles in various physiological and pathological processes.

The proposed mechanism of inhibition involves the formation of a hemithioketal adduct between the active-site thiol of the cysteine protease and the electrophilic ketone of the α-keto ester. nih.gov The stability of this adduct is thought to be enhanced by the electron-withdrawing effect of the adjacent ester group. nih.gov

A series of peptidyl α-keto esters, amides, and acids have been synthesized and evaluated as inhibitors for several cysteine proteases, demonstrating the potential for this class of compounds in specificity profiling. acs.orgnih.gov For instance, variations in the peptide portion of these inhibitors have been shown to significantly affect their potency and selectivity for different cysteine proteases like calpain I, calpain II, cathepsin B, and papain. acs.orgnih.gov Although not a peptidyl derivative itself, the benzoylformate moiety of Ethyl 4-iso-butylbenzoylformate could serve as a starting point for designing more complex and specific probes.

Specifically, research on α-keto-based inhibitors has been prominent in the study of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The development of potent and selective cruzain inhibitors is a significant goal in drug discovery, and α-ketoamides, α-ketoacids, and α-ketoesters have emerged as promising scaffolds. nih.gov

| Enzyme Target | Inhibitor Class | Key Findings |

| Papain, Cathepsin B | Peptidyl α-keto esters | Reversible inhibition through hemithioketal formation. nih.gov |

| Calpains, Cathepsin B, Papain | Di- and tripeptidyl α-keto esters | Inhibitory potency and selectivity are influenced by the peptide sequence. acs.orgnih.gov |

| Cruzain | α-Keto-based inhibitors (including esters) | Picomolar potency has been achieved through systematic optimization. nih.gov |

The development of chemical tools for studying enzyme inhibition is a critical area of chemical biology. Activity-based probes (ABPs), which are reactive small molecules that covalently label the active form of an enzyme, are particularly valuable. nih.gov While specific ABPs based on Ethyl 4-iso-butylbenzoylformate have not been reported, the α-keto ester functionality is a known "warhead" for targeting cysteine proteases. plos.org

The design of such chemical tools often involves attaching a reporter tag, such as a fluorophore or a biotin, to the inhibitor scaffold. This allows for the detection and quantification of enzyme activity in complex biological samples. The synthesis of peptidyl (acyloxy)methyl ketones, which are potent irreversible inhibitors of cathepsin B, demonstrates a successful strategy for developing such in vivo probes. nih.gov The general structure of Ethyl 4-iso-butylbenzoylformate could potentially be modified to incorporate such reporter groups, transforming it from a simple inhibitor into a versatile chemical probe for studying cysteine protease activity and distribution.

Potential as Synthons for Complex Organic Molecules

A synthon is a conceptual unit within a molecule that aids in the planning of a chemical synthesis. Organic building blocks are the real chemical compounds that correspond to these synthons. zurnoplus.com While there is no specific research detailing the use of Ethyl 4-iso-butylbenzoylformate as a synthon for a wide range of complex organic molecules, its chemical structure suggests several possibilities.

The α-keto ester moiety is a versatile functional group that can participate in a variety of chemical transformations. For example, α-keto esters can undergo reactions such as P(NMe2)3-mediated reductive annulation with nitroalkenes to form polysubstituted isoxazoline (B3343090) N-oxides. bohrium.com They can also be involved in photocatalytic reactions with alkenes to produce either Paternò-Büchi cycloaddition products or allylic functionalization products, depending on the reaction conditions. nih.gov

Furthermore, the isobutylphenyl group offers a site for further functionalization, potentially allowing for the construction of more elaborate molecular architectures. However, specific examples of complex molecule synthesis starting from Ethyl 4-iso-butylbenzoylformate are not currently present in the scientific literature.

Exploration in Polymer Chemistry and Advanced Materials Research

The application of Ethyl 4-iso-butylbenzoylformate in polymer chemistry and advanced materials research is an area with limited exploration based on available data. While derivatives of cinnamic acid, which share some structural similarity, have been used as building blocks for advanced polymers, there is no direct evidence of Ethyl 4-iso-butylbenzoylformate being utilized in a similar capacity. rsc.org

The general class of benzoylformate derivatives has found some application in polymer science. For instance, methyl benzoylformate derivatives have been investigated as Norrish Type I photoinitiators for photopolymerization under LED irradiation. mpbio.com This suggests a potential, though unconfirmed, avenue for the application of Ethyl 4-iso-butylbenzoylformate in the development of new photo-curable materials. The synthesis of polymers from carbazole (B46965) derivatives is another area of active research, but it is not directly related to the structure of Ethyl 4-iso-butylbenzoylformate. mdpi.com

Future Directions and Unexplored Research Avenues

Development of Asymmetric Synthesis Approaches for Chiral Analogues

The synthesis of chiral α-hydroxy esters and related structures is a significant goal in medicinal and materials chemistry, and the asymmetric reduction of α-keto esters is a primary route to these molecules. sioc-journal.cn Future work on Ethyl 4-iso-butylbenzoylformate could focus on creating chiral analogues where the stereocenter is introduced via catalytic asymmetric hydrogenation. sioc-journal.cn This would involve the development of bespoke chiral catalysts capable of high enantioselectivity for this specific substrate.

Another promising avenue is the use of biocatalysis. Ketoreductase enzymes have demonstrated considerable potential for the asymmetric synthesis of chiral alcohols from keto-ester precursors. deepdyve.com A research program could involve screening and engineering ketoreductases for the stereoselective reduction of Ethyl 4-iso-butylbenzoylformate. Structure-guided evolution of a suitable ketoreductase could yield a biocatalyst capable of producing specific stereoisomers in high yield and purity. deepdyve.com

Furthermore, asymmetric transamination of the keto group could produce novel chiral α-amino esters, which are valuable building blocks for pharmaceuticals. acs.org This can be achieved using chiral bases derived from natural products like quinine. acs.org The development of such biomimetic approaches would significantly broaden the chemical space accessible from Ethyl 4-iso-butylbenzoylformate.

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Analogues

| Strategy | Catalyst/Reagent Type | Potential Product Class | Key Advantage |

| Asymmetric Hydrogenation | Chiral Platinum or Rhodium Complexes | Chiral α-hydroxy esters | High efficiency and turnover numbers |

| Biocatalytic Reduction | Engineered Ketoreductases (KREDs) | Chiral α-hydroxy esters | Excellent stereoselectivity and green conditions |

| Asymmetric Transamination | Chiral Quinine Derivatives | Chiral α-amino esters | Access to valuable non-canonical amino acids |

| Organocatalytic Addition | Chiral Phosphoric Acids | Chiral thiohydantoins | Construction of complex heterocyclic scaffolds rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of α-keto esters can be significantly enhanced by transitioning from traditional batch processes to continuous flow chemistry. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing the exothermic and often sensitive reactions used to produce these compounds, such as the addition of Grignard reagents to oxalates. nih.govrsc.org

Future research could establish a continuous flow protocol for the synthesis of Ethyl 4-iso-butylbenzoylformate. This would involve pumping a solution of a functionalized organometallic reagent (e.g., 4-iso-butylphenylmagnesium bromide) and an oxalate (B1200264) ester through a heated microreactor or packed-bed column. rsc.orgworktribe.com The use of polymer-supported reagents and scavengers within the flow path can facilitate a "catch and release" protocol, enabling purification to occur in-line and delivering a high-purity product stream. nih.govbeilstein-journals.org This approach not only improves safety and scalability but also allows for the rapid optimization of reaction conditions and the automated synthesis of a library of analogues.

Table 2: Illustrative Parameters for Flow Synthesis of Ethyl 4-iso-butylbenzoylformate

| Parameter | Value | Purpose |

| Reactor Type | Packed-Bed Column with Immobilized Reagent | Enables continuous reaction and purification |

| Temperature | 60-100 °C | To ensure efficient reaction kinetics |

| Flow Rate | 0.1 - 1.0 mL/min | To control residence time and reaction completion |

| Residence Time | 5 - 30 minutes | Optimized for maximum conversion |

| Reagent Stoichiometry | Near 1:1 | Precisely controlled by separate pump channels |

Bio-conjugation Strategies for Target Identification in Chemical Biology

The α-keto ester functionality is a valuable chemical handle for bioconjugation. Specifically, it can undergo chemoselective ligation with hydroxylamines to form stable oxime ethers, a reaction known as α-ketoacid-hydroxylamine (KAHA) ligation. spirochem.com This bioorthogonal reaction occurs under mild, aqueous conditions, making it ideal for applications in chemical biology. spirochem.com

A significant future direction would be to utilize Ethyl 4-iso-butylbenzoylformate as a scaffold for creating chemical probes. By incorporating a second functional handle, such as a terminal alkyne or azide (B81097), onto the 4-iso-butylphenyl ring, a bifunctional probe could be synthesized. This probe could then be introduced into a biological system. If the molecule engages with a protein target, the α-keto ester group could be used to covalently link to a nearby nucleophile or serve as a recognition element. The alkyne or azide handle could then be used in a subsequent click chemistry reaction (e.g., with a fluorescent dye or biotin) to isolate, identify, and visualize the protein target. nih.gov This strategy would transform Ethyl 4-iso-butylbenzoylformate from a simple chemical intermediate into a sophisticated tool for drug discovery and target validation.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

The synthesis of α-keto esters, particularly via Grignard reactions, can be difficult to control due to initiation delays and high exothermicity. hzdr.de Real-time, in situ monitoring is crucial for ensuring safety, optimizing yield, and gaining mechanistic insight. Advanced spectroscopic techniques are well-suited for this purpose.

Future synthetic protocols for Ethyl 4-iso-butylbenzoylformate should incorporate Process Analytical Technology (PAT). For instance, an in situ Fourier-transform infrared (FTIR) probe (ReactIR) could be immersed in the reaction vessel to continuously monitor the concentration of key species. mt.commt.com The disappearance of the starting material and the appearance of the characteristic carbonyl stretches of the α-keto ester product could be tracked in real-time. mt.com

Alternatively, Raman spectroscopy offers a powerful method for monitoring organometallic reactions, as it is highly sensitive to changes in metal-carbon bonds and less susceptible to interference from solvents like THF. acs.org For a Grignard-based synthesis, in situ Raman could unambiguously detect the formation of the Grignard reagent and its consumption, providing a complete kinetic profile of the reaction. acs.org Similarly, for continuous flow synthesis, an inline near-infrared (NIR) flow cell could be used for real-time quantification of reactants and products, enabling automated process control. acs.org

Table 3: Applicable in situ Spectroscopic Monitoring Techniques

| Technique | Information Provided | Application in Synthesis |

| in situ FTIR | Concentration of functional groups (C=O, C-Br) | Tracks starting material consumption and product formation mt.com |

| in situ Raman | Vibrational modes of organometallic species | Monitors Grignard reagent formation and reaction progress acs.org |

| Inline NIR | Quantitative analysis of reactant/product concentrations | Enables real-time feedback control in flow chemistry acs.org |

| Reaction Calorimetry (RC1) | Heat flow and reaction exothermicity | Ensures process safety and detects reaction initiation/completion hzdr.de |

Computational Design of Next-Generation Derivatives

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, potentially reducing the number of compounds that need to be synthesized and tested. nih.gov For Ethyl 4-iso-butylbenzoylformate, a future research direction would involve using in silico methods to design next-generation derivatives.

Assuming a biological target is identified (perhaps via the bioconjugation strategies mentioned above), molecular docking simulations could be used to predict how analogues of Ethyl 4-iso-butylbenzoylformate bind to the active site. mdpi.com These simulations can guide the modification of the core structure—for example, by suggesting different alkyl or aryl substitutions on the benzoyl ring—to enhance binding affinity and selectivity. nih.gov

Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to assess the reactivity and electronic properties of proposed derivatives. mdpi.com This could help in designing molecules with optimized stability, or conversely, with enhanced reactivity for covalent modification of a target. By combining molecular docking with ADME (Absorption, Distribution, Metabolism, and Excretion) property predictions, a comprehensive computational workflow can be established to prioritize the synthesis of derivatives with the most promising pharmacological profiles. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.